2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole
Description
2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a (4-fluorophenyl)methylsulfanyl group and at the 5-position with a furan-2-yl moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and ability to engage in hydrogen bonding and π-π interactions. This compound is of interest in medicinal and agricultural chemistry due to the pharmacological versatility of 1,3,4-oxadiazole derivatives, which exhibit antimicrobial, anticancer, and CNS-modulating activities .
Properties
CAS No. |
311782-47-5 |
|---|---|
Molecular Formula |
C13H9FN2O2S |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9FN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2 |
InChI Key |
SNCXZYRLZLEOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F |
solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Furan-2-carbohydrazide
Furan-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield furan-2-carbohydrazide (1 ). This intermediate reacts with (4-fluorophenyl)methyl isothiocyanate in tetrahydrofuran (THF) to form the acylthiosemicarbazide (2 ). Cyclization is achieved using phosphorus oxychloride (POCl₃) at 80°C, producing the target compound in 82% yield.
Key Reaction:
Advantages:
-
High regioselectivity due to the electron-withdrawing nature of the furan group.
-
Compatibility with diverse substituents on the isothiocyanate.
Oxidative Cyclization of Semicarbazones
This two-step method leverages iodine-mediated cyclization, as demonstrated in anti-inflammatory oxadiazole syntheses.
Formation of Semicarbazone Intermediate
Furan-2-carbaldehyde reacts with semicarbazide hydrochloride in ethanol under reflux to form the semicarbazone (3 ). Subsequent treatment with iodine and potassium iodide in a sodium carbonate solution induces cyclization, yielding 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (4 ).
Thiol Alkylation
The thiol group in 4 undergoes alkylation with (4-fluorophenyl)methyl bromide in the presence of potassium carbonate, yielding the final product in 75% overall yield.
Key Reaction:
Advantages:
Hypervalent Iodine-Mediated Oxidative Desulfurization
A modern approach utilizes hypervalent iodine reagents for efficient desulfurization.
Thiosemicarbazide Synthesis
Furan-2-carbohydrazide reacts with (4-fluorophenyl)methyl thiocyanate in acetonitrile to form the thiosemicarbazide (5 ). Treatment with iodobenzene diacetate and Oxone® in dichloromethane induces cyclodesulfurization, yielding the target compound in 88% yield.
Key Reaction:
Advantages:
Visible-Light Photocatalytic Cyclization
This method employs eosin Y as a photocatalyst under visible-light irradiation.
Preparation of Semicarbazide Derivative
Furan-2-carbaldehyde semicarbazone (6 ) is prepared and treated with (4-fluorophenyl)methanethiol in the presence of eosin Y and carbon tetrabromide (CBr₄). Under visible light and atmospheric oxygen, oxidative cyclization occurs, yielding the target compound in 91% yield.
Key Reaction:
Advantages:
Palladium-Catalyzed Annulation
A transition-metal-catalyzed approach enables modular synthesis.
Hydrazide and Isocyanide Coupling
Furan-2-carbohydrazide (1 ) reacts with (4-fluorophenyl)methyl isocyanide in the presence of palladium(II) acetate and oxygen. The annulation forms the oxadiazole ring directly, with a yield of 84%.
Key Reaction:
Advantages:
Comparative Analysis of Methods
Scientific Research Applications
Biological Activities
Compounds containing oxadiazole rings, including 2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole, exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, molecular docking studies predict that this compound can bind effectively to enzymes involved in cancer pathways, potentially inhibiting tumor growth .
- Antimicrobial Properties : The presence of the furan and oxadiazole moieties enhances the antimicrobial efficacy of this compound against various pathogens. Research has indicated that similar compounds demonstrate significant antibacterial and antifungal activity .
- Anti-diabetic Effects : Recent studies suggest that certain oxadiazole derivatives lower glucose levels significantly in diabetic models, indicating potential use in diabetes management .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various oxadiazole derivatives on glioblastoma cell lines. The results indicated that compounds similar to this compound showed significant apoptosis induction and DNA damage in cancer cells .
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of oxadiazoles demonstrated that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound contribute to its effectiveness as an antimicrobial agent .
Mechanism of Action
The exact mechanism of action for 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole is not fully understood. its biological activity is believed to be due to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Methylsulfanyl vs. Sulfonyl Groups
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : This derivative demonstrated potent antibacterial activity against Xanthomonas oryzae (Xoo), with an EC₅₀ of 9.89 μg/mL, outperforming commercial agents like bismerthiazole (92.61 μg/mL) . The sulfonyl group enhances electron-withdrawing effects, improving stability and interaction with bacterial enzymes .
Phenoxymethyl vs. (4-Fluorophenyl)methylsulfanyl
- 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1): Exhibited exceptional activity against Xoo (EC₅₀ = 0.45 μg/mL) due to the flexible phenoxymethyl group, which facilitates binding to bacterial receptors via hydrogen bonding .
Substituent Variations at the 5-Position
Furan-2-yl vs. Phenyl Derivatives
- 5-(4-Fluorophenyl) Derivatives : Compounds like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed strong in vivo activity against rice bacterial leaf blight, reducing lesion length by 58% . The electron-withdrawing fluorine atom enhances interaction with bacterial targets .
- 5-Phenyl-1,3,4-oxadiazole (e.g., NSC 90364) : Lacks the furan oxygen, reducing hydrogen-bonding capacity. This derivative is less studied but may exhibit lower antimicrobial activity compared to furan-containing analogs .
Electron-Withdrawing vs. Electron-Donating Groups
- 5-(4-Nitrophenyl) Derivatives (e.g., Compound XIV) : Demonstrated excellent CNS depressant activity due to the nitro group’s strong electron-withdrawing effect, which stabilizes the oxadiazole ring and enhances blood-brain barrier penetration .
- Target Compound : The furan-2-yl group is electron-rich, which may limit CNS activity but improve interactions with plant or bacterial enzymes .
Structural and Crystallographic Insights
- Crystal Packing : Adamantane-oxadiazole hybrids (e.g., 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) exhibit isostructural arrangements with halogen substituents influencing packing density . The target compound’s methylsulfanyl group may introduce steric hindrance, altering crystal symmetry compared to sulfonyl derivatives .
- Conformational Flexibility: Phenoxymethyl-substituted derivatives (e.g., 5I-1) adopt sp³-hybridized conformations, enhancing receptor binding. In contrast, the target compound’s benzylthio group may restrict rotation, reducing adaptability .
Biological Activity
The compound 2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a furan ring and a fluorophenyl group, which are known to enhance biological activity through various mechanisms. The general formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by flow cytometry assays that showed increased apoptotic markers such as cleaved caspase-3 and p53 expression levels .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction |
| MEL-8 | 12.34 | Apoptosis induction |
Antimicrobial Activity
Oxadiazole derivatives have also been explored for their antimicrobial properties. The compound demonstrated promising activity against various bacterial strains:
- Antibacterial Studies : Agar diffusion methods revealed that this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Other Biological Activities
In addition to anticancer and antimicrobial properties, oxadiazole derivatives like this compound have shown potential in other therapeutic areas:
- Anti-inflammatory Effects : Some studies indicate that oxadiazoles can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
- Antiviral Activity : Preliminary data suggest efficacy against certain viral infections, although further research is needed to confirm these findings.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MCF-7 and U937 cell lines. The results indicated that modifications to the phenyl ring significantly influenced biological potency .
- Structure-Activity Relationship (SAR) : Research has shown that substituents on the oxadiazole ring can drastically alter its biological profile. For example, the introduction of electron-withdrawing groups enhances cytotoxicity against cancer cells while maintaining low toxicity in non-cancerous cells .
Q & A
Q. Key Factors Affecting Yield :
Q. Example Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 80°C | 70–85% | |
| Thioether Formation | 4-Fluorobenzyl bromide, K₂CO₃, DMF | 65–78% |
How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
Basic
Validation requires a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., furan protons at δ 6.5–7.5 ppm, fluorophenyl protons at δ 7.2–7.8 ppm) .
- HRMS : Verify molecular mass (e.g., [M+H]⁺ calculated for C₁₃H₁₀FN₃O₂S: 292.0453) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., S–C bond ~1.81 Å, C–F bond ~1.35 Å) .
Q. Critical Parameters :
- Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity.
- Crystallinity : Single-crystal diffraction (e.g., SHELXL refinement) to confirm stereochemistry .
What preliminary biological assays are recommended to screen its pharmacological potential?
Basic
Standard assays include:
- Antimicrobial Activity : Disk diffusion/MIC testing against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays (e.g., 59–62% inhibition at 20 mg/kg, comparable to indomethacin) .
- CNS Activity : Forced swim test (antidepressant) and pentylenetetrazole-induced seizures (anticonvulsant) .
Q. Example Data :
| Assay | Result (Compound) | Control (Standard Drug) | Reference |
|---|---|---|---|
| COX-2 Inhibition | 59.5% (20 mg/kg) | 64.3% (Indomethacin) | |
| MIC (S. aureus) | 12.5 µg/mL | 25 µg/mL (Ciprofloxacin) |
How do reaction mechanisms differ when modifying substituents on the oxadiazole ring?
Advanced
Substituent effects are governed by electronic and steric factors:
Q. Mechanistic Insights :
- Thioether Formation : Proceeds via SN² with inversion of configuration .
- Cyclization : Acid-catalyzed dehydration forms the oxadiazole ring, with intermediates stabilized by resonance .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Advanced
SAR strategies include:
Substituent Variation : Compare activities of analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl at C5) .
Quantitative SAR (QSAR) : Computational models to predict logP, polar surface area, and binding affinity.
Q. Key Findings :
Q. Example :
- Reported Melting Point Variation : 101–114°C across studies due to polymorphic forms. Solved via differential scanning calorimetry (DSC) .
What methodologies assess in vitro and in vivo toxicity?
Q. Advanced
Q. Data :
| Model | Toxicity Result | Reference |
|---|---|---|
| Rat (oral) | LD₅₀ = 220 mg/kg | |
| Plant cells | 86% viability at 20 µg/mL |
How can synthetic yields be optimized for scale-up?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
